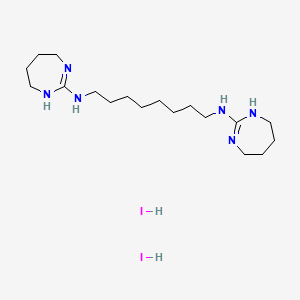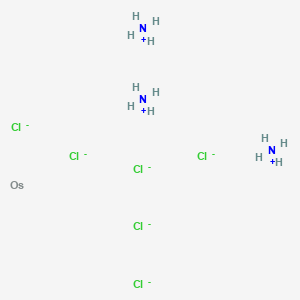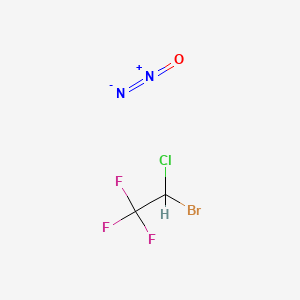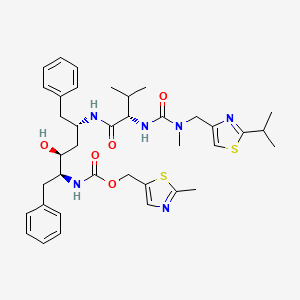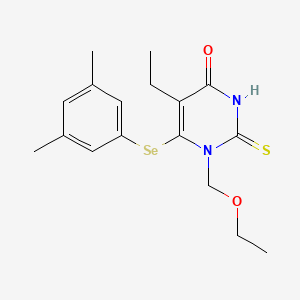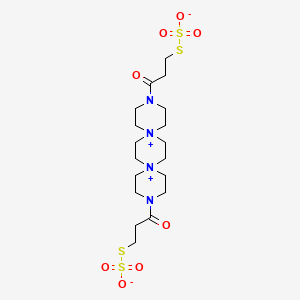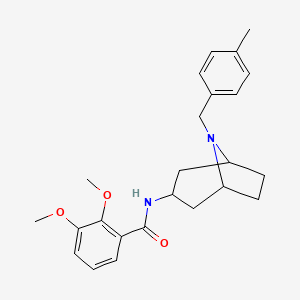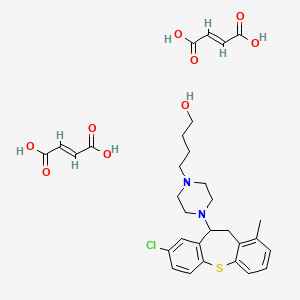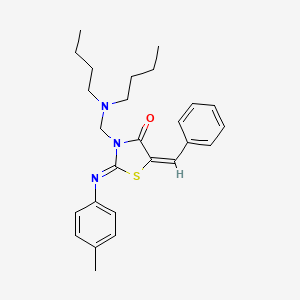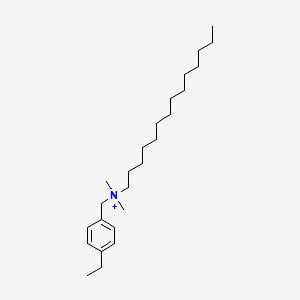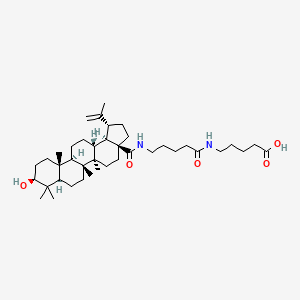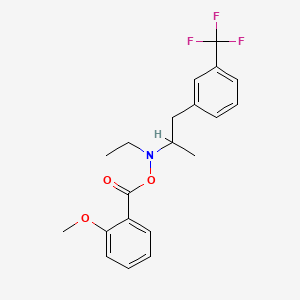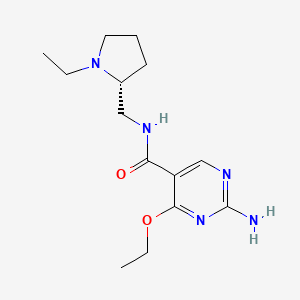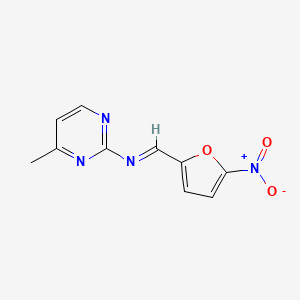
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine is an organic compound that features a pyrimidine ring substituted with a methyl group and a nitrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine typically involves the condensation of 4-methyl-2-pyrimidinamine with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran moiety.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyrimidine derivatives are the major products.
Aplicaciones Científicas De Investigación
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in cells. The pyrimidine ring can interact with nucleic acids, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine: Unique due to its specific substitution pattern and combination of functional groups.
Other Nitrofurans: Share the nitrofuran moiety but differ in other substituents.
Pyrimidine Derivatives: Similar core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a nitrofuran moiety and a substituted pyrimidine ring, which imparts specific chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
132478-31-0 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(E)-N-(4-methylpyrimidin-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C10H8N4O3/c1-7-4-5-11-10(13-7)12-6-8-2-3-9(17-8)14(15)16/h2-6H,1H3/b12-6+ |
Clave InChI |
BHGFGGOIQXEJKW-WUXMJOGZSA-N |
SMILES isomérico |
CC1=NC(=NC=C1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=NC=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


